PBF-1129
Description
Overview of Purinergic Signaling in Biological Systems
Purinergic signaling is a form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, primarily ATP and adenosine (B11128). Initially recognized for its role in non-adrenergic, non-cholinergic neurotransmission, it is now understood that ATP acts as a co-transmitter in a majority of nerves throughout the central and peripheral nervous systems. Virtually all cells possess the ability to release nucleotides, which can then be broken down by enzymes on the cell surface. This signaling system is ancient, with its components found in organisms as simple as bacteria and protozoa, highlighting its fundamental importance in biology. In mammals, purinergic signaling is omnipresent, influencing a multitude of physiological and pathological responses across nearly all tissue types.
The Adenosinergic Pathway: Key Enzymes and Receptors
The adenosinergic pathway is a crucial arm of the broader purinergic signaling system, centered around the production and actions of adenosine. This pathway is meticulously regulated by a series of enzymes and receptors that control the concentration and effects of extracellular adenosine.
Extracellular Adenosine Generation: CD39-CD73 Axis
Under conditions of cellular stress, such as inflammation or hypoxia, ATP is released into the extracellular space. Here, a cascade of ectoenzymes acts to convert ATP into adenosine. The primary pathway for this conversion is the CD39-CD73 axis. CD39 (also known as ectonucleoside triphosphate diphosphohydrolase 1 or E-NTPDase1) is an enzyme that hydrolyzes ATP and adenosine diphosphate (B83284) (ADP) into adenosine monophosphate (AMP). Subsequently, the ecto-5'-nucleotidase, CD73, dephosphorylates AMP to generate adenosine. This enzymatic tandem is critical in regulating the balance between pro-inflammatory ATP and immunosuppressive adenosine in the cellular microenvironment. In some contexts, adenosine can also be generated from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) through a non-canonical pathway involving CD38 and CD203a, which ultimately also utilizes CD73.
Adenosine Receptors: A1, A2A, A2B, A3 Subtypes
Once generated, extracellular adenosine exerts its effects by binding to one of four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. oup.com These receptors are distributed throughout the body and have distinct signaling properties and affinities for adenosine. A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors are generally coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP production. The A1 and A2A receptors are considered high-affinity receptors, being activated by lower concentrations of adenosine, while the A2B and A3 receptors are low-affinity and are typically engaged when adenosine levels are significantly elevated, such as during inflammation or tissue injury.
Role of A2B Adenosine Receptor (A2BR) in Physiological and Pathophysiological Contexts
The A2B adenosine receptor (A2BR) is broadly expressed and plays a multifaceted role in various physiological and disease states. Due to its lower affinity for adenosine, the A2BR is often implicated in conditions where adenosine concentrations are high. In the brain, A2BR activation in astrocytes helps regulate glucose metabolism to support neuronal energy needs. oup.com However, its role is particularly prominent in pathological contexts.
The A2BR has been shown to be involved in inflammation, with its effects being cell-type dependent, exhibiting both pro- and anti-inflammatory activities. For instance, it can mediate the release of pro-inflammatory cytokines from various cells, including bronchial smooth muscle and mast cells. The receptor is also strongly linked to hypoxia and angiogenesis, processes critical in tumor growth. In the context of cancer, A2BR is often overexpressed in various tumor cells and tissues, where it can promote cell proliferation, angiogenesis, and metastasis. nih.govcancer.gov Furthermore, A2BR activation on immune cells within the tumor microenvironment contributes to an immunosuppressive milieu, hindering the body's ability to mount an effective anti-tumor response. nih.gov Its involvement has also been noted in diabetes and renal disease. nih.gov
Rationale for A2BR Antagonism in Disease Research
Given the significant role of the A2B adenosine receptor in the pathophysiology of numerous diseases, particularly cancer and inflammatory conditions, its antagonism has become a compelling therapeutic strategy. The overexpression of A2BR on cancer cells and its contribution to an immunosuppressive tumor microenvironment make it an attractive target for oncology. cancer.govnih.gov By blocking the A2BR, it is hypothesized that the pro-tumorigenic signaling within cancer cells can be inhibited, and the adenosine-mediated immunosuppression can be reversed, thereby unleashing the anti-tumor activity of the immune system. nih.gov
This is the therapeutic rationale behind the development of PBF-1129, an orally bioavailable and selective antagonist of the A2B adenosine receptor. nih.gov this compound is designed to compete with adenosine for binding to the A2BR on cancer and immune cells, thereby blocking its activity. nih.gov This inhibition is expected to prevent the activation of downstream oncogenic pathways in cancer cells and abrogate the release of immunosuppressive factors from immune cells. nih.gov
This compound: Research Findings and Clinical Development
This compound has been the subject of preclinical and clinical investigation to evaluate its potential as a therapeutic agent.
Preclinical Research
In preclinical studies using various cancer models, including lung, melanoma, colon, and breast cancer, A2B receptor antagonists have demonstrated the ability to decrease tumor growth and metastasis. oup.comoup.com Specifically, inhibition of the A2B receptor has been shown to alleviate metabolic stress within the tumor microenvironment, downregulate the expression of the adenosine-generating enzymes CD39 and CD73, and increase the expression of adenosine deaminase, an enzyme that degrades adenosine. oup.combmj.com These changes contribute to a less immunosuppressive environment and enhance the efficacy of other anti-tumor therapies. oup.com
Clinical Trials
This compound has advanced into clinical trials in humans. A Phase I dose-escalation study (NCT03274479) was conducted in patients with metastatic non-small cell lung cancer (NSCLC) who had progressed on standard therapies. oup.compalobiofarma.com The primary goal of this trial was to assess the safety and tolerability of this compound and to determine the recommended Phase II dose. palobiofarma.com The results of this study indicated that this compound was well-tolerated with no dose-limiting toxicities observed. oup.comoup.com
Pharmacologically, treatment with this compound led to a reduced expression of CD39 and CD73 on antigen-presenting cells in the blood of NSCLC patients, suggesting that the drug was effectively modulating the adenosine-generating system. oup.com Furthermore, the treatment was associated with improvements in anti-tumor immunity. oup.comoup.com While limited single-agent activity was observed, the study established a foundation for further investigation of this compound in combination with other cancer therapies, such as immune checkpoint inhibitors. oup.compalobiofarma.com A trial of this compound in combination with an immune checkpoint inhibitor is planned. palobiofarma.com this compound is also being investigated for its potential in treating Idiopathic Pulmonary Fibrosis. nih.gov
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PBF-1129; PBF 1129; PBF1129; |
Origin of Product |
United States |
Discovery and Preclinical Development of Pbf 1129
Historical Context of Xanthine (B1682287) Derivative Research
Xanthine derivatives have a long and established history in medicinal chemistry. Natural xanthine alkaloids like caffeine (B1668208) and theophylline (B1681296) have been utilized for millennia as psychoactive agents and therapeutic tools, often employed to stimulate central nervous system functions or to treat conditions such as colds and pain. unife.it These compounds are recognized as moderately potent, non-selective P1 receptor antagonists. unife.it
Over the years, the understanding of adenosine (B11128) receptors (ARs) and their diverse physiological roles has driven the development of numerous selective agonists and antagonists. unife.itmdpi.com The design of these AR ligands has increasingly relied on structure-based approaches, facilitated by significant progress in AR structural biology. universiteitleiden.nl While many xanthine derivatives exhibit high affinity for the A2BR, their selectivity can vary. nih.gov A notable example of a successful xanthine derivative is istradefylline, which was the first A2A receptor (A2AR) antagonist to receive approval for the treatment of Parkinson's disease. universiteitleiden.nl This historical context underscores the continued relevance and potential of the xanthine scaffold in drug discovery.
Design and Optimization of PBF-1129 as a Selective A2BR Antagonist
This compound stands out among 8-phenylxanthine (B3062520) derivatives due to its distinct structural features and pharmacological profile. evitachem.com Its design specifically targets the adenosine A2B receptor, a G protein-coupled signaling receptor expressed on various immune and cancer cell types, which is frequently overexpressed in a range of malignancies. cancer.gov The A2BR plays a crucial role in promoting tumor growth and modulating immune responses, particularly under pathophysiological conditions where extracellular adenosine concentrations can significantly increase. evitachem.comnih.govcancer.gov
This compound exerts its therapeutic effect by competitively binding to the A2BR, thereby inhibiting its activity and preventing adenosine/A2BR-mediated signaling. evitachem.comcancer.gov This antagonistic action in cancer cells leads to the suppression of downstream oncogenic pathways, resulting in an inhibition of cell proliferation and metastasis. cancer.gov Furthermore, this compound's inhibition of A2BR prevents the release of various growth factors, cytokines, and chemokines, such as vascular endothelial growth factor (VEGF), interleukin-8 (IL-8), and angiopoietin-2 (Ang2) from immune cells. cancer.gov This mechanism is crucial for abrogating adenosine-mediated immunosuppression within the tumor microenvironment (TME) and activating the immune system to mount anti-tumor responses. cancer.gov
Preclinical studies have demonstrated the antitumor efficacy of A2BR antagonists, including this compound, in models of lung, melanoma, colon, and breast cancer. patsnap.com These studies indicate that this compound can reduce tumor growth and metastasis, and restore immune cell functions that are suppressed by adenosine. patsnap.comnih.gov The design of novel A2BR antagonists, including this compound, has largely been guided by classical structure-affinity relationships and molecular modeling, often leveraging homology to the A2AR, as the three-dimensional structure of the A2BR had not been fully elucidated at the time of its development. nih.gov
Synthetic Methodologies for this compound and Related Xanthine Derivatives
The synthesis of this compound, like other complex organic compounds, involves a series of precisely controlled chemical reactions designed to construct its unique molecular architecture. evitachem.com
Chemical Synthesis Pathways and Key Intermediates
The synthetic pathway for this compound typically involves the formation of key intermediates followed by coupling reactions to yield the final product. evitachem.com A general approach to synthesizing such xanthine derivatives often includes:
Formation of the Xanthine Core: This initial step commonly involves the condensation of appropriate precursors to establish the foundational xanthine scaffold. evitachem.com
General synthetic strategies for adenosine and xanthine derivatives can involve alternative routes such as acylation, reduction, and deprotection reactions. nih.gov For related xanthine derivatives, a common procedure involves the reaction of an 8-[4-[carboxymethyloxy]phenyl]-1,3-di-(n-propyl)xanthine derivative with an amine compound, facilitated by coupling agents like 1-ethyl-3-(2-dimethylaminoethyl)carbodiimide (EDAC) and 4-[N,N-(dimethylamino)]pyridine (DMAP). nih.gov The formation of these key intermediates is a crucial aspect of multi-step organic synthesis, allowing for the systematic construction of complex molecules. wikipedia.orgcanambioresearch.com
Techniques for Compound Purification and Advanced Structural Analysis
Following synthesis, the purification of this compound and related compounds is essential to ensure high purity suitable for biological testing and further development. Common purification techniques include:
Recrystallization: This method is used to purify solid compounds by dissolving them in a hot solvent and then allowing them to crystallize out as the solvent cools. evitachem.com
Chromatographic Methods: Techniques such as preparative silica (B1680970) gel thin layer chromatography are widely employed to separate and purify compounds based on their differential adsorption to a stationary phase. evitachem.comnih.gov
Other Separation Techniques: For liquid products, liquid-liquid extraction is a common separation method. For solid products, filtration (gravity or vacuum) can be used. Furthermore, alternative purification methods to silica gel chromatography, such as selective precipitation/solubility and acid-base work-up, are also utilized. wikipedia.orgcanambioresearch.com
For advanced structural analysis, this compound possesses a complex molecular structure characterized by a xanthine core with additional phenyl groups, which are critical for its receptor binding properties. evitachem.com Its precise three-dimensional conformation is paramount for its interaction with the adenosine A2B receptor. evitachem.com The molecular formula of this compound is C₁₃H₁₈N₄O₃, with a molecular weight of approximately 278.31 g/mol . evitachem.com The presence of functional groups like hydroxyls and amines contributes to its solubility and biological activity. evitachem.com While specific advanced structural analysis techniques for this compound (e.g., NMR, Mass Spectrometry, X-ray crystallography) are not explicitly detailed in the provided search results, these are standard characterization methods in organic synthesis to confirm the identity and purity of synthesized compounds. wikipedia.org
Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₃ |
| Molecular Weight | Approximately 278.31 g/mol |
| Structural Features | Xanthine core with phenyl groups, hydroxyls, and amines |
Molecular and Cellular Pharmacology of Pbf 1129
Effects on Immune Cell Function and Phenotype in Preclinical Models
Modulation of Dendritic Cell Function
PBF-1129 significantly modulates dendritic cell (DC) function by enhancing their capacity to evoke anti-tumor T cell responses cancer.govnih.govnih.govidrblab.net. The adenosine (B11128) pathway typically leads to the development of more tolerogenic DCs that are less capable of priming CD8+ T cells researchgate.net. By inhibiting the A2BR, this compound counteracts this immunosuppressive effect, thereby restoring or improving the DCs' ability to present antigens and activate T lymphocytes researchgate.net. Furthermore, adenosine is known to compel DCs to secrete proangiogenic factors such as vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8) in an A2BR-dependent manner. This compound's antagonistic action prevents the release of these factors, contributing to a less immunosuppressive and pro-angiogenic TME cancer.gov. High expression levels of A2BR in dendritic cells underscore its significant role in immune modulation.
Regulation of Myeloid-Derived Suppressor Cell Differentiation
This compound plays a crucial role in regulating myeloid-derived suppressor cell (MDSC) differentiation, thereby enhancing anti-tumor immunity. Adenosine stimulates the expansion of MDSCs via its A2B receptor researchgate.net. Blockade of the A2BAR by this compound leads to a reduction in MDSC differentiation cancer.govnih.govnih.gov. Preclinical and clinical observations indicate that this compound treatment decreases immunosuppression by reducing the accumulation of CD11b+Gr1+ cells, which include myeloid and polymorphonuclear MDSCs known for their T-cell inhibitory activity. In clinical trials, a reduction in MDSC percentage was observed in most patients treated with this compound. Moreover, the functional activity of MDSCs, specifically their ability to inhibit T-cell proliferation and IFN-γ production, was reduced in mice treated with this compound.
Table 1: Impact of this compound on Myeloid-Derived Suppressor Cells
| Metric | Effect of this compound Treatment | Reference |
| MDSC Differentiation | Reduced | cancer.govnih.govnih.gov |
| Tumor Accumulation of CD11b+Gr1+ MDSCs | Decreased | |
| MDSC Percentage (Clinical Trial) | Reduction observed | |
| MDSC Inhibition of T-cell Proliferation | Reduced | |
| MDSC Inhibition of IFN-γ Production | Reduced |
Impact on Natural Killer Cell Function and Maturation
This compound positively impacts Natural Killer (NK) cell function by counteracting adenosine-mediated suppression. Adenosine is known to suppress NK cell activity. A2BAR antagonists, including this compound, have been shown to rescue NK cell proliferation and enhance the production of IFN-γ and perforin (B1180081). This action contributes to an increase in tumor-infiltrating lymphocytes within tumor spheroids. NK cells are crucial innate lymphocytes involved in immune surveillance against tumors and infections, and their optimal functional status is achieved through a maturation process. By inhibiting the A2BR, this compound helps to restore the functional competence of NK cells, which can be compromised in pathological conditions like cancer, thereby supporting their role in tumor surveillance and control.
Effects on Macrophages, Mast Cells, and B Lymphocytes
This compound exerts its effects on macrophages, mast cells, and B lymphocytes by competing with adenosine for binding to the A2BR expressed on these immune cell types.
Macrophages: Activation of the A2BR promotes the polarization of macrophages towards an immunosuppressive M2-like phenotype idrblab.net. By blocking A2BR, this compound is expected to inhibit this polarization, thereby shifting macrophages away from an immunosuppressive role within the TME. While adenosine acting on A2A and A2B ARs can endorse the release of the anti-inflammatory cytokine IL-10, in the context of cancer, reducing such anti-inflammatory signals is generally beneficial for anti-tumor immunity.
Mast Cells: A2BAR activation is primarily implicated in mast cell degranulation, leading to the release of pro-inflammatory mediators such as histamine, serotonin, chemokines, and proteases. This compound, as an A2BR antagonist, would likely reduce this degranulation and subsequent release of these mediators.
B Lymphocytes: Adenosine signaling has been reported to impair the activation and survival of B lymphocytes researchgate.net. By inhibiting the A2BR, this compound may help to mitigate this impairment, potentially improving B cell function within the immune response.
Alleviation of Immunosuppressive Markers (e.g., PD-1) on Cytotoxic T Cells
A significant effect of this compound is the alleviation of immunosuppressive markers on cytotoxic T cells. Flow cytometry analysis from clinical trials has revealed that the PD-1 exhaustion marker was downregulated in CD8+ T cells following one to two treatment cycles with this compound. This is crucial because adenosine, often accumulated in the tumor microenvironment, inhibits effector T-cell function by upregulating immune checkpoint proteins like PD-1 researchgate.net. By blocking the A2BR, this compound directly counteracts this mechanism, thereby rejuvenating the anti-tumor activity of cytotoxic T cells.
Table 2: Impact of this compound on Immunosuppressive Markers
| Immunosuppressive Marker | Cell Type | Effect of this compound Treatment | Reference |
| PD-1 | CD8+ T cells | Downregulated | |
| CD73 | Immune subpopulations, MDSCs, Tregs | Reduction indicated (non-significant) |
Influence on Growth Factor, Cytokine, and Chemokine Release
This compound influences the release of various growth factors, cytokines, and chemokines. A2BR inhibition prevents the release of factors such as vascular endothelial growth factor (VEGF), interleukin-8 (IL-8), and angiopoietin-2 (Ang2) from immune cells cancer.gov. Adenosine, acting via A2BR, compels dendritic cells to secrete proangiogenic factors like VEGF and IL-8. By blocking A2BR, this compound directly interferes with these pro-tumorigenic and immunosuppressive signaling pathways cancer.gov. The activation of A2BR has also been linked to enhanced tumor growth and metastasis, partly through the induction of epithelial-mesenchymal transition (EMT) via the ERK1/2 pathway. Therefore, this compound's inhibition of A2BR contributes to a reduction in the release of these growth factors and chemokines that support tumor progression and immunosuppression.
Suppression of Pro-Tumorigenic Factor Secretion (e.g., VEGF, IL-8, Ang2)
A significant aspect of this compound's pharmacological profile is its ability to suppress the secretion of pro-tumorigenic factors within the tumor microenvironment. Activation of the A2BR, particularly on immune cells, is known to promote the release of various growth factors, cytokines, and chemokines that contribute to tumor progression and immunosuppression nih.govuni-freiburg.deresearchgate.net. This compound's inhibition of A2BR activity prevents the release of key pro-tumorigenic factors such as Vascular Endothelial Growth Factor (VEGF), Interleukin-8 (IL-8), and Angiopoietin-2 (Ang2) from immune cells nih.gov.
VEGF is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, and its production can be induced by adenosine signaling, potentially through A2BR pathways uni-freiburg.deneobioscience.com. Similarly, IL-8, a chemokine, and Ang2, another pro-angiogenic factor, are also secreted upon A2BR activation, contributing to the immunosuppressive and pro-angiogenic tumor microenvironment nih.govuni-freiburg.deresearchgate.net. By blocking the A2BR, this compound abrogates this adenosine-mediated release of pro-tumorigenic factors, thereby reducing immunosuppression and potentially inhibiting tumor growth and metastasis nih.gov.
Modulation of Anti-Tumorigenic Cytokine Production (e.g., Interferon γ)
Beyond suppressing pro-tumorigenic factors, this compound also modulates the production of anti-tumorigenic cytokines, notably increasing interferon-γ (IFN-γ) production nih.govguidetomalariapharmacology.orgwaocp.orgnih.govresearchgate.netguidetopharmacology.orgnih.gov. Interferon-γ is a crucial cytokine in anti-tumor immunity, playing a vital role in activating immune cells, such as T-lymphocytes and macrophages, to exert anti-tumor responses nih.govmedchemexpress.cn.
In animal models, A2BR inhibition by this compound has been shown to increase IFN-γ production, which contributes to enhanced anti-tumor immune responses nih.govguidetomalariapharmacology.orgwaocp.orgnih.govresearchgate.netnih.gov. This modulation of the immune system helps to reverse the adenosine-mediated immunosuppression prevalent in the tumor microenvironment, thereby activating the immune system to target and eliminate cancer cells nih.gov. The enhanced IFN-γ production observed with this compound treatment underscores its role in promoting an immune-active state within the tumor microenvironment, which is critical for effective anti-cancer therapy guidetomalariapharmacology.orgwaocp.orgresearchgate.net.
Preclinical Efficacy Studies of Pbf 1129 in Disease Models
Oncology Research Applications
Combination Therapy Strategies in Preclinical Oncology Models
Synergy with Molecularly Targeted Agents (e.g., Erlotinib)
PBF-1129 has demonstrated efficacy in reducing tumor growth, particularly in epidermal growth factor receptor-mutated (EGFRm) non-small cell lung cancer (NSCLC) models. mdpi.com A notable preclinical finding in a mouse EGFRm lung cancer model revealed that the combination of this compound with erlotinib (B232) led to a delayed recurrence of tumors compared to treatment with erlotinib alone. mdpi.com Erlotinib is a molecularly targeted agent that functions as an epidermal growth factor receptor (EGFR) inhibitor, commonly used in NSCLC patients with specific EGFR mutations. wikipedia.orgguidetopharmacology.orgmims.com This synergistic effect suggests that this compound could enhance the therapeutic outcomes of existing targeted therapies.
Table 1: Preclinical Efficacy of this compound in Combination with Erlotinib
| Treatment Group | Outcome in Mouse EGFRm Lung Cancer Model |
| Erlotinib alone | Tumor recurrence observed |
| Erlotinib + this compound | Delayed tumor recurrence |
Augmentation of Immune Checkpoint Inhibitor Efficacy (e.g., anti-PD-1)
Preclinical studies have provided compelling evidence that A2BR blockade, such as that achieved with this compound, can augment anti-tumor immunity and enhance the efficacy of immune checkpoint inhibitors (ICIs). bmj.comoup.comnih.govresearchgate.net This augmentation is attributed to several mechanisms, including a reduction in myeloid-derived suppressor cell differentiation and an enhancement of the capacity of dendritic cells to elicit anti-tumor T cell responses. bmj.comresearchgate.net
In animal models, A2B-adenosine receptor inhibition by this compound has been shown to alleviate metabolic stress within the TME, downregulate the expression of adenosine-generating ectonucleotidases, and increase the expression of adenosine (B11128) deaminase. oup.comnih.govpatsnap.comnih.gov These actions collectively contribute to decreased tumor growth and metastasis, alongside an increase in interferon γ production. oup.comnih.govpatsnap.comnih.gov The enhanced efficacy of anti-tumor therapies, particularly when this compound is combined with immune checkpoint inhibitors like anti-programmed cell death 1 (anti-PD-1) protein, has been quantitatively demonstrated. oup.comnih.govpatsnap.comnih.gov
Table 2: Enhanced Efficacy of Anti-PD-1 Therapy with this compound in Animal Models
| Combination Treatment | Hazard Ratio (Anti-PD-1 vs. Anti-PD-1 + this compound) | 95% Confidence Interval | P-value (2-sided F test) | Number of Animals (n) |
| Anti-PD-1 + this compound | 11.74 | 3.35 to 41.13 | < 0.001 | 10 |
Non-Oncological Disease Models (e.g., Idiopathic Pulmonary Fibrosis)
Beyond its oncological applications, this compound is also under investigation for non-oncological conditions, notably Idiopathic Pulmonary Fibrosis (IPF). springer.compalobiofarma.comxoma.com The A2BR is implicated in various pathophysiological processes, particularly under conditions of hypoxia or inflammation. researchgate.net Activation of A2BRs on pulmonary and immune cell types has been correlated with aberrant cell differentiation and elevated levels of pro-inflammatory and pro-fibrotic mediators, including IL-4, IL-6, IL-8, fibronectin, and transforming growth factor-beta (TGF-β). mdpi.com
Anti-Inflammatory Effects in Preclinical Models
Preclinical studies indicate that this compound, as an A2BR antagonist, can exert anti-inflammatory effects. cancer.govmycancergenome.org In non-cancerous inflammatory conditions, the inhibition of A2BR leads to reduced activation and proliferation of various immune cells. cancer.govmycancergenome.org This action results in a decrease in the production of pro-inflammatory cytokines, thereby potentially preventing or mitigating inflammation. cancer.govmycancergenome.org While A2BR has been characterized as capable of both pro- and anti-inflammatory effects, inducing cell-type-dependent secretion of cytokines like IL-6, IL-8, and IL-10, its antagonism by this compound is geared towards an anti-inflammatory outcome. researchgate.net
Modulation of Fibrotic Pathways in Experimental Models
This compound is classified as an antifibrotic agent. springer.com Experimental models of pulmonary fibrosis, such as those induced by bleomycin (B88199) in mice, have shed light on the role of A2BR in fibrotic pathways. researchgate.netmdpi.com Studies have shown that deletion or pharmacological antagonism of ADORA2B (A2BR), in conjunction with hypoxia-inducible factor 1-α (HIF1A) inhibition, disrupted the differentiation of alternatively activated macrophages (AAMs) and subsequently reduced IL-6 production in cultured macrophages. researchgate.net Furthermore, HIF1A inhibition in the later stages of bleomycin-induced injury attenuated pulmonary fibrosis, a process associated with reductions in ADORA2B expression in AAMs. researchgate.net Conversely, A2BR activation on vascular cells in bleomycin-exposed mice promoted the release of IL-6 and endothelin-1, suggesting that blocking this receptor could be beneficial in fibrotic conditions. mdpi.com
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Settings
Absorption and Distribution Profiles in Animal Models
PBF-1129 is characterized as an orally available compound, which inherently implies its absorption following oral administration mdpi.compalobiofarma.com. Preclinical studies have extensively evaluated the anti-tumor activity and immunological efficacy of this compound across a range of animal models, including those for lung, melanoma, colon, breast, and epidermal growth factor receptor (EGFR)-inducible transgenic cancers nih.govosu.eduresearchgate.net. The observed efficacy in these diverse models suggests that this compound is effectively absorbed and distributed to relevant tumor tissues and associated immune cells, where its target, the A2B receptor, is expressed nih.govosu.eduresearchgate.netsrce.hr.
Data Summary: Absorption and Distribution (Preclinical)
| Characteristic | Observation in Preclinical Models |
| Absorption | Orally available, indicating systemic absorption mdpi.compalobiofarma.com. |
| Distribution | Effective distribution to tumor microenvironments in lung, melanoma, colon, breast, and EGFR-inducible transgenic cancer models, enabling anti-tumor and immunomodulatory effects nih.govosu.eduresearchgate.net. |
Note: Specific quantitative data regarding bioavailability, peak plasma concentrations (Cmax), time to peak concentration (Tmax), or detailed tissue distribution volumes in preclinical animal models were not explicitly provided in the readily accessible literature.
Metabolism Pathways of this compound in Preclinical Species
Detailed information regarding the specific metabolism pathways of this compound in preclinical animal species was not extensively elaborated in the provided research findings. Comprehensive drug metabolism studies typically involve identifying primary metabolic enzymes (e.g., cytochrome P450 isoforms, UGTs) and characterizing metabolites formed, which are crucial for understanding a compound's fate within the body researchgate.net.
Data Summary: Metabolism (Preclinical)
| Characteristic | Observation in Preclinical Models |
| Metabolism Pathways | Specific metabolism pathways in preclinical species were not detailed in the provided literature. |
Excretion Routes and Clearance Mechanisms in Animal Models
The specific excretion routes (e.g., renal, biliary) and clearance mechanisms of this compound in preclinical animal models were not explicitly described in the available literature. Understanding these parameters is vital for predicting drug accumulation or elimination rates and for informing dosing strategies in subsequent studies researchgate.net.
Data Summary: Excretion and Clearance (Preclinical)
| Characteristic | Observation in Preclinical Models |
| Excretion Routes | Specific excretion routes in preclinical species were not detailed in the provided literature. |
| Clearance Mechanisms | Specific clearance mechanisms in preclinical species were not detailed in the provided literature. |
Relationship Between Systemic Exposure and Pharmacological Effect in Preclinical Models
Preclinical studies consistently demonstrated a direct relationship between systemic exposure to this compound and its pharmacological effects, mediated by its selective antagonism of the A2B adenosine (B11128) receptor mdpi.comnih.govosu.edusrce.hr. The observed efficacy in various animal models underscores that sufficient systemic concentrations were achieved to engage the target and elicit therapeutic responses.
Detailed Research Findings and Pharmacological Effects:
Anti-tumor Activity: this compound exhibited significant anti-tumor activity as a monotherapy in multiple animal cancer models, including lung, melanoma, colon, breast, and EGFR-inducible transgenic models nih.govosu.eduresearchgate.net. Specifically, preclinical research showed that treatment with this compound reduced tumor growth in EGFR-mutated non-small cell lung cancer (EGFRm NSCLC) mouse models mdpi.com.
Combination Efficacy: The compound demonstrated enhanced efficacy when combined with other anti-tumor therapies. For instance, in a mouse EGFRm lung cancer model, the combination of this compound with erlotinib (B232) led to a delayed recurrence compared to erlotinib treatment alone mdpi.com. Furthermore, this compound enhanced the efficacy of anti-programmed cell death 1 protein (anti-PD-1) regimens in animal models, indicating its potential to improve immunotherapy outcomes nih.govosu.edu.
Modulation of Tumor Microenvironment (TME): this compound's A2BAR inhibition effectively moderated metabolic stress within the TME in animal studies. This included the downregulation of adenosine-generating ectonucleotidases (such as CD39 and CD73) and an increase in adenosine deaminase (ADA) expression nih.govosu.edu. By mitigating the immunosuppressive effects of adenosine in the TME, this compound contributes to a more pro-immune environment srce.hr.
Immunomodulatory Effects: The blockade of A2BAR by this compound was shown to enhance anti-tumor immunity in preclinical models. This enhancement was achieved through a reduction in myeloid-derived suppressor cell differentiation and an improved capacity of dendritic cells to evoke anti-tumor T cell responses mainehealth.org. The observed pharmacological effects, including decreased tumor growth and metastasis, and increased interferon-gamma (IFN-γ) production, are direct consequences of this compound's action on the A2B receptor, leading to the reversal of adverse immunologic effects nih.govosu.edu.
Data Summary: Relationship Between Systemic Exposure and Pharmacological Effect (Preclinical)
| Pharmacological Effect | Observation in Preclinical Models | Link to Systemic Exposure |
| Reduced Tumor Growth | Observed in lung, melanoma, colon, breast, and EGFRm NSCLC mouse models, both as monotherapy and in combination with other agents (e.g., erlotinib, anti-PD-1) mdpi.comnih.govosu.eduresearchgate.net. | Implies sufficient systemic exposure to achieve therapeutic concentrations at the tumor site and engage A2B receptors. |
| Modulation of TME Stress | Alleviated metabolic stress, downregulated ectonucleotidases, increased ADA expression nih.govosu.edu. | Indicates exposure levels capable of modulating key enzymatic activities within the TME. |
| Enhanced Anti-tumor Immunity | Reduced myeloid-derived suppressor cell differentiation, enhanced dendritic cell function, increased IFN-γ production nih.govosu.edumainehealth.org. | Demonstrates that systemic exposure leads to functional changes in immune cell populations critical for anti-tumor responses. |
| Decreased Metastasis | Observed in various cancer models nih.govosu.edu. | Suggests sustained exposure levels that inhibit processes crucial for metastatic progression. |
Note: While the studies confirm the pharmacological efficacy of this compound in preclinical models following its administration, specific quantitative exposure-response curves or detailed pharmacokinetic/pharmacodynamic modeling data from preclinical studies were not explicitly provided in the summarized literature.
Advanced Research Methodologies and Analytical Approaches for Pbf 1129 Investigation
In Vitro Cell-Based Functional Assays
In vitro cell-based functional assays are fundamental for characterizing the direct effects of PBF-1129 at the cellular level. These assays are crucial for understanding its potency and selectivity as an A2B receptor antagonist. A common approach involves measuring the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a downstream signaling molecule, in response to adenosine receptor binding medlineplus.gov. By assessing the inhibitory concentration (IC50) of this compound against the adenosine A2B receptor, researchers can quantify its functional potency guidetoimmunopharmacology.org.
Beyond receptor-specific signaling, in vitro studies also evaluate this compound's impact on cancer cell biology. For instance, A2B adenosine receptor blockade has been shown to prevent cancer cell proliferation in various hard-to-treat solid tumor types, including prostate and breast cancers nih.gov. This indicates the use of proliferation or viability assays to measure the compound's direct anti-proliferative effects on different cancer cell lines. While specific cell lines used for this compound in vitro studies are often detailed in supplementary materials of research publications, the general methodology involves culturing relevant cancer cell lines (e.g., human melanoma A375, MCF-7 human breast cancer cells, DLD-1 colon carcinoma cells, U87MG human glioblastoma cells) and assessing their response to this compound treatment medlineplus.gov.
Ex Vivo Patient-Derived Tumor Spheroid Models and Immune Cell Co-cultures
Ex vivo patient-derived tumor spheroid models represent a crucial bridge between traditional 2D cell cultures and complex in vivo systems, offering a more physiologically relevant microenvironment. These models retain key features of the native tumor immune microenvironment, including cellular heterogeneity and interactions, which are often perturbed in conventional cell lines guidetopharmacology.orgnih.gov.
For this compound, these models have been instrumental in assessing its impact on immune cell function within a tumor context. Functional activity of T and natural killer (NK) cells has been tested in patient-derived tumor spheroid models researchgate.net. Studies have demonstrated that A2B adenosine receptor antagonists can prevent the growth of patient-derived breast cancer spheroids researchgate.net. This effect is linked to increased lymphocyte activity, proliferation of immune cells, and cytokine production, as observed through evaluation of lymphocyte infiltration into tumor spheroids researchgate.net.
A specific example involves the use of malignant peripheral nerve sheath tumor (MPNST) patient-derived sarcoma cell lines to grow spheroids. These spheroids, which express CD73 and produce adenosine, are then co-cultured with CSFE-labeled healthy peripheral blood mononuclear cells (PBMCs) at a 10:1 ratio to evaluate the compound's ability to rescue T and NK cell proliferation and interferon-gamma (IFN-γ) and perforin (B1180081) production researchgate.net. The process typically involves embedding partially dissociated tumor tissues in matrices like Matrigel to form organoid structures within days nih.gov.
Development and Characterization of In Vivo Animal Models
In vivo animal models are indispensable for evaluating the systemic effects of this compound, including its anti-tumor efficacy, impact on the TME, and interaction with the immune system in a living organism. Preclinical studies with this compound have utilized various mouse models, including lung, melanoma, colon, breast, and epidermal growth factor receptor (EGFR)-inducible transgenic cancer models cenmed.comabsin.cnnih.govresearchgate.netresearchgate.net.
Specific examples of animal models used include:
CT26 tumor in mice: Used to evaluate the impact of this compound on tumor growth and metabolic parameters cenmed.com.
Lewis lung carcinoma tumor-bearing mice: Demonstrated decreased tumor growth and enhanced survival benefit with this compound treatment, both alone and in combination with anti-PD-1 antibody cenmed.com.
Mouse EGFRm lung cancer model: Showed that combining this compound with erlotinib (B232) led to delayed recurrence compared to erlotinib alone frontiersin.org.
These models allow for the assessment of macroscopic tumor growth, metastasis, and survival outcomes. Characterization often involves monitoring tumor volume over time and comparing survival curves between treated and control groups cenmed.com. Furthermore, these models enable the investigation of this compound's effects on the metabolic and immune components of the TME, providing insights into its systemic pharmacological activity cenmed.comabsin.cnnih.govresearchgate.net.
Bioanalytical Techniques for Compound Quantification in Biological Matrices
Pharmacokinetic analysis of this compound has revealed a dose-dependent increase in exposure and a moderate half-life, typically exceeding 10 hours guidetoimmunopharmacology.org. Although not explicitly detailed for this compound in the provided information, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a widely used and validated method for the identification and quantification of drug concentrations in biological samples due to its high sensitivity and specificity cancer.gov. This technique allows for precise measurement of this compound levels in various biological fluids and tissues, providing crucial data for dose-response relationships and compound distribution.
Immunophenotyping and Flow Cytometry Applications in Preclinical Studies
Immunophenotyping and flow cytometry are indispensable tools for analyzing the immune cell populations and their functional states in response to this compound treatment. These techniques allow for the detailed characterization of immune cell subsets within the peripheral blood, tumor, and other immune organs.
In preclinical studies and clinical trials involving this compound, flow cytometry has been extensively used to:
Analyze peripheral blood mononuclear cells (PBMCs): Evaluate cell proportions within parental subsets before and after this compound treatment cenmed.comabsin.cn.
Assess immune cell phenotype: Determine changes in T and NK cell populations following A2B adenosine receptor antagonist treatment researchgate.net.
Characterize patient-derived tumor spheroids: Confirm the retention of autologous tumor-infiltrating lymphoid cells in models like patient-derived organotypic tumor spheroids (PDOTSs) nih.gov.
Evaluate ectoenzyme expression: Monitor the reduced expression of CD39 and CD73 ectoenzymes in antigen-presenting cells after this compound treatment cenmed.comidrblab.netabsin.cn.
Measure immune cell function: Assess the activity of myeloid-derived suppressor cells (MDSCs) in inhibiting donor T-cell function, often evaluated by T-cell proliferation or IFN-γ production, using specific flow cytometry gating strategies cenmed.com.
These applications provide critical insights into how this compound modulates the immune landscape within the tumor microenvironment and systemically.
Imaging Modalities for Tumor Microenvironment Analysis (e.g., Electron Paramagnetic Resonance)
Imaging modalities offer non-invasive or minimally invasive ways to visualize and quantify physiological parameters within the tumor microenvironment, providing spatial and temporal insights into the effects of this compound. Electron Paramagnetic Resonance (EPR) spectroscopy stands out as a key technique utilized in this compound research.
EPR spectroscopy has been extensively employed to assess dynamic changes in critical metabolic parameters within the tumor microenvironment, including:
Partial pressure of oxygen (pO2): Measured using probes like lithium octa-n-butoxy-naphthalocyanine cenmed.comabsin.cn.
pH: Evaluated to understand tumor acidosis cenmed.comabsin.cn.
Inorganic phosphate (B84403) (Pi): Assessed as a correlative measure of tumor microenvironment stress cenmed.comabsin.cnnih.govresearchgate.net.
A monophosphonated triarylmethyl (pTAM) paramagnetic probe, with triple functionality, has been used to concurrently characterize extracellular pH, pO2, and inorganic phosphate in vivo cenmed.comabsin.cn. This allows researchers to monitor alterations in these parameters during tumor growth and across various treatment regimens, providing a comprehensive metabolic profile of the tumor microenvironment in response to this compound cenmed.comabsin.cnnih.govresearchgate.net.
Molecular Biology Techniques (e.g., Gene Expression Analysis of Adenosine-Related Enzymes)
Molecular biology techniques are essential for investigating the genetic and protein-level changes induced by this compound, particularly concerning adenosine-related enzymes and signaling pathways. These methods provide a deeper understanding of the compound's molecular mechanisms of action.
Key applications in this compound research include:
Gene expression analysis of adenosine-related enzymes: this compound has been shown to modulate the adenosine generation system cenmed.comidrblab.netabsin.cnnih.govresearchgate.netresearchgate.net. Specifically, studies have observed reduced expression of CD39 and CD73 ectoenzymes in antigen-presenting cells following this compound treatment cenmed.comidrblab.netabsin.cn. Conversely, an increased expression of adenosine deaminase has been noted in CD45-EpCAM+ tumor cells in this compound and combination treatment groups cenmed.comabsin.cnnih.govresearchgate.net. These changes can be quantified using techniques such as real-time quantitative reverse transcription polymerase chain reaction (RT-qPCR) and Western blot analysis nih.gov.
Protein level analysis: Western blotting is used to detect specific protein molecules and their expression levels, confirming changes observed at the mRNA level.
Adenosine-regulated gene signature: The analysis of gene expression profiles related to adenosine metabolism and signaling can serve as a useful marker to predict clinical prognosis and response to therapy.
These molecular techniques collectively contribute to a comprehensive understanding of how this compound influences the cellular machinery involved in adenosine metabolism and immune regulation within the tumor microenvironment.
Future Directions and Unexplored Research Avenues for Pbf 1129
Investigation of Novel A2BR-Mediated Signaling Axes and Crosstalk Pathways
Future research into PBF-1129 will benefit from a deeper understanding of the intricate signaling pathways mediated by A2BR and its crosstalk with other cellular systems. This compound's primary mechanism involves inhibiting A2BR activity, thereby preventing adenosine (B11128)/A2BR-mediated signaling labsolu.ca. The A2BR, a G protein-coupled receptor, is known to activate diverse intracellular cascades. Upon activation, A2BR can stimulate Gs proteins, leading to an increase in cyclic adenosine monophosphate (cAMP) levels, and in some instances, Gq/11 proteins, which subsequently activate phospholipase C (PLC) and protein kinase C (PKC) pathways, influencing intracellular Ca2+ levels ncpsb.org.cn. Furthermore, A2BR activation is linked to mitogen-activated protein kinase (MAPK) pathways, including the activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2), JUN N-terminal kinase (JNK), and p38 MAPK ncpsb.org.cn.
Specific examples of A2BR-mediated signaling that warrant further investigation with this compound include the PKCδ–STAT3 pathway in breast cancer stem cells, where A2BR signaling is required for inducing the cancer stem cell phenotype and involves phosphorylation of STAT3 on Ser-727 nih.gov. Conversely, A2BR has been reported to inhibit ERK1/2 phosphorylation in certain cell lines, suggesting context-dependent roles nih.govwikipedia.org. A2BR signaling also promotes the release of various growth factors, cytokines, and chemokines, such as vascular endothelial growth factor (VEGF), interleukin-8 (IL-8), and angiopoietin-2 (Ang2) from immune cells, which can contribute to immunosuppression in the tumor microenvironment (TME) labsolu.canih.gov. This compound's ability to abrogate this release is a key area of interest labsolu.ca.
Beyond direct downstream signaling, the crosstalk between A2BR and other pathways presents a rich area for exploration. For instance, an interplay between the A2BR and the sphingosine (B13886) 1-phosphate (S1P) pathway has been observed in oligodendrocyte progenitor cells (OPCs). A2BR stimulation activates sphingosine kinase 1 (SphK1), while A2BR silencing enhances the expression of S1P lyase, an enzyme involved in S1P catabolism ncpsb.org.cn. Understanding how this compound influences this crosstalk could reveal novel therapeutic implications, particularly in demyelinating disorders. In immune cells, A2BR stimulation strongly induces IL-10 secretion in dendritic cells while suppressing IL-12p40 and TNF-α production, polarizing them towards a tumor-promoting suppressive phenotype. Further investigation into how this compound modulates these specific immune cell responses and their underlying signaling axes is crucial.
Exploration of this compound Efficacy in Additional Preclinical Disease Models beyond Oncology
While this compound has primarily been investigated for its antineoplastic activities, its broader potential as an A2BR antagonist extends to other preclinical disease models, particularly those involving inflammation and fibrosis. This compound possesses potential anti-inflammatory and immunomodulating activities labsolu.ca. A2BR inhibition has been shown to reduce the activation and proliferation of various immune cells, leading to decreased pro-inflammatory cytokine production, which may prevent inflammation labsolu.ca.
Beyond oncology, this compound is currently under development for idiopathic pulmonary fibrosis (IPF) csic.es. This highlights the compound's relevance in fibrotic conditions, where adenosine signaling via A2BR can contribute to collagen deposition and pathological remodeling. The A2BR has also been implicated in a range of other physiological and pathological processes, including glucose metabolism, angiogenesis induction, intestinal inflammation, myocardial ischemia, and acute lung and kidney injuries. In the context of inflammation, A2BR signaling can play protective roles during the early stages of acute inflammation. Furthermore, the observed crosstalk between A2BR and S1P signaling in oligodendrogenesis suggests potential avenues for this compound in demyelinating disorders like multiple sclerosis, where OPC maturation is critical ncpsb.org.cn. Future preclinical studies should systematically explore this compound's efficacy in these diverse disease models to fully characterize its therapeutic breadth.
Rational Design of this compound Analogs with Enhanced Specificity or Potency
The rational design of this compound analogs represents a critical future direction to optimize its pharmacological properties, including enhanced specificity and potency. This compound is characterized by a xanthine (B1682287) core adorned with additional phenyl groups, whose precise three-dimensional conformation is crucial for its interaction with the A2BR. The synthesis of this compound itself involves the formation of key intermediates and coupling reactions to achieve the final product, with studies detailing the development of 8-phenylxanthine (B3062520) derivatives.
Elucidation of this compound's Role in Modulating Cellular Metabolism Beyond the Adenosinergic Pathway
This compound's impact extends beyond its direct antagonism of the adenosinergic pathway, influencing broader aspects of cellular metabolism, particularly within the tumor microenvironment (TME). This compound has been shown to modulate the adenosine generation system itself nih.gov. In preclinical models, A2BR inhibition by this compound alleviates metabolic stress in the TME by reversing acidosis, improving oxygenation, and decreasing inorganic phosphate (B84403) (Pi) levels. This metabolic reprogramming is critical, as the TME is often characterized by hypoxia, acidic pH, and altered nutrient levels, which contribute to immunosuppression.
Specifically, this compound treatment downregulates the expression of adenosine-generating ectonucleotidases, such as CD39 and CD73, and increases the expression of adenosine deaminase (ADA). This shift in enzyme activity reduces the accumulation of immunosuppressive extracellular adenosine. Adenosine itself is a central molecule at the crossroads of several key metabolic pathways, being a product of ATP degradation and a substrate for its synthesis wikipedia.org. The hypoxic TME promotes adenosine production and the induction of A2AR and A2BR in immune cells, while a shift towards glycolysis in the TME leads to increased lactate, further suppressing immune cell infiltration. Further research should investigate this compound's influence on other metabolic enzymes, nutrient transporters, and key metabolic checkpoints beyond the direct adenosine axis. For instance, A2BR activation has been shown to induce AMPK activation, mediated by S1P through inhibition of protein phosphatase 2A. Understanding how this compound modulates such broader metabolic regulatory networks will be crucial for fully appreciating its therapeutic potential.
Development of Predictive Preclinical Biomarkers for this compound Response
The development of predictive preclinical biomarkers is essential for optimizing the clinical application of this compound, enabling patient stratification and enhancing therapeutic outcomes. Biomarkers are critical tools throughout the drug discovery and development process, from preclinical stages to clinical validation. Early identification of robust and sensitive biomarkers provides insights into a drug's mechanism of action and pharmacodynamic response, facilitating the selection of promising candidates and tailoring therapies for specific patient populations.
In studies involving this compound, reduced expression of CD39 and CD73 ectoenzymes in antigen-presenting cells following treatment in non-small cell lung cancer (NSCLC) patients has been observed, suggesting these enzymes as potential pharmacodynamic biomarkers of this compound's activity nih.gov. Additionally, tumor interstitial inorganic phosphate has emerged as a correlative measure of metabolic stress and immunosuppression within the TME, which this compound can modulate. Future research aims to evaluate the correlation between immunological parameters, adenosine generation, the microbiome, and signaling as potential biomarkers for this compound response, particularly when combined with other immunotherapies like nivolumab. Approaches such as hypothesis-free biomarker discovery, utilizing systematic empirical pipelines, can uncover novel biomarkers without prior assumptions about the drug's mechanism. Integrating multi-omics data from preclinical models, including genomics, proteomics, and metabolomics, will be vital for identifying comprehensive biomarker signatures that predict this compound efficacy and guide clinical trial design.
Advanced Computational Modeling and Structural Biology Approaches for this compound-Receptor Interactions
Advanced computational modeling and structural biology approaches are indispensable for a detailed understanding of this compound's interaction with the A2BR, facilitating further drug optimization. The precise three-dimensional conformation of this compound is critical for its effective binding to the adenosine A2B receptor. Computational modeling has already played a role in the design and evaluation of A2BR antagonists.
Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution structures of the human A2BR bound to various ligands, including agonists like NECA and BAY60-6583, in complex with engineered Gs proteins. These structures offer unprecedented molecular details regarding the recognition specificity of ligands for the adenosine receptor family. They reveal conserved orthosteric binding pockets, subtle differences in ligand interactions, and the existence of secondary pockets that can contribute to ligand selectivity. By leveraging these structural insights, researchers can employ advanced computational techniques such as molecular docking, molecular dynamics simulations, and free energy calculations to precisely model this compound's binding mode, identify key interacting residues, and predict the energetic contributions of specific molecular features. This knowledge can then be used to guide the rational design of this compound analogs with enhanced affinity, selectivity, and desired functional properties, moving beyond empirical approaches to a more predictive drug discovery paradigm.
Compound Names and PubChem CIDs
Q & A
Basic: What is the mechanism of action of PBF-1129 in modulating the tumor immune microenvironment?
This compound is a selective adenosine A2B receptor antagonist that disrupts adenosine-mediated immunosuppression in the tumor microenvironment (TME). By blocking A2B receptors, it reduces the expression of CD39 and CD73 on antigen-presenting cells (APCs), enzymes critical for adenosine production. This inhibition decreases immunosuppressive myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), thereby enhancing antitumor immunity .
Basic: Which preclinical models have been used to evaluate the antitumor efficacy of this compound?
Preclinical studies utilized CT26 colon carcinoma and Lewis lung cancer murine models. Researchers employed electron paramagnetic resonance (EPR) to quantify metabolic parameters (e.g., hypoxia, pH, inorganic phosphate) in the TME. These models demonstrated that this compound reduces tumor growth, improves oxygen availability, and synergizes with anti-PD-1 therapy .
Advanced: How was the phase I clinical trial (NCT03274479) designed to assess safety and pharmacodynamic effects in NSCLC patients?
The trial employed a dose-escalation design (40, 80, 160 mg daily oral doses) with pharmacokinetic (PK) profiling and immune monitoring. Peripheral blood mononuclear cells (PBMCs) were analyzed pre- and post-treatment using flow cytometry to quantify immune subsets (e.g., HLA-DR+CD39+/CD73+ cells, MDSCs). Safety assessments revealed no dose-limiting toxicities, and PK data confirmed target engagement at 80 mg .
Advanced: What methodological approaches are recommended to analyze this compound’s impact on immune cell subsets in clinical samples?
- Flow cytometry : Focus on HLA-DR+ cells co-expressing CD39/CD73, CD4+CD25+CD127+ Tregs, and CD11b+CD33+ MDSCs.
- Statistical tests : Use Wilcoxon matched-pairs signed-rank tests for paired pre/post-treatment comparisons (e.g., MDSC reduction: P = 0.02) .
Advanced: How should researchers address contradictions between peripheral immune markers and tumor cytokine levels in this compound studies?
While this compound reduced immunosuppressive cells in peripheral blood (e.g., MDSCs, Tregs), plasma cytokines (e.g., IFN-γ) remained unchanged. To resolve this, prioritize tumor biopsy analyses to assess localized immune effects and correlate findings with TME metabolic metrics (e.g., adenosine deaminase expression) .
Advanced: What experimental strategies enhance antitumor responses when combining this compound with anti-PD-1 therapy?
In Lewis lung cancer models, co-administration of this compound and anti-PD-1 significantly reduced tumor growth (F-test, P < 0.01) and improved survival (log-rank test, P < 0.001). Methodologically, assess tumor-infiltrating CD8+ T cells and dendritic cell activation (CD11c+) to validate synergy .
Advanced: Which biomarkers are most indicative of this compound’s pharmacological activity in clinical trials?
Key biomarkers include:
- Peripheral CD39+CD73+ HLA-DR+ cells : Post-treatment reduction (mean decrease: 7.51 for CD39, P = 0.03).
- MDSCs and Tregs : Significant declines in circulating immunosuppressive populations .
Advanced: What statistical methods are appropriate for analyzing longitudinal immune profiling data in this compound trials?
- Wilcoxon matched-pairs tests : For pre/post-treatment immune subset comparisons (e.g., Tregs: P = 0.05).
- Log-rank tests : For survival analysis in preclinical models.
- F-tests : For tumor volume differences between treatment arms .
Advanced: How do pharmacokinetic properties influence this compound dosing strategies?
PK studies showed dose-dependent exposure (Cmax: 150–800 ng/mL at 40–320 mg) and a half-life >10 hours. The 80 mg dose achieved sustained A2B receptor engagement, while 320 mg maintained free concentrations above the IC50 for 24 hours. These data informed the recommended phase II dose (RP2D) of 360 mg daily .
Advanced: What are key differences in immune modulation by this compound between preclinical models and human trials?
Preclinical models demonstrated TME metabolic reprogramming (e.g., reduced hypoxia, increased adenosine deaminase), whereas clinical trials highlighted peripheral immune shifts (MDSC/Treg reduction). To bridge this gap, incorporate tumor biopsies in future trials to assess intratumoral immune effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
